molecular formula C10H13NO3 B8622551 2-Amino-6-ethyl-4-methoxy-benzoic acid

2-Amino-6-ethyl-4-methoxy-benzoic acid

Cat. No.: B8622551
M. Wt: 195.21 g/mol
InChI Key: QQWSXCYCMWIZKU-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4-methoxy-benzoic acid is a substituted benzoic acid derivative characterized by an amino group at position 2, an ethyl group at position 6, and a methoxy group at position 2.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-6-ethyl-4-methoxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-3-6-4-7(14-2)5-8(11)9(6)10(12)13/h4-5H,3,11H2,1-2H3,(H,12,13)

InChI Key

QQWSXCYCMWIZKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following compounds (Table 1) exhibit high structural similarity to 2-Amino-6-ethyl-4-methoxy-benzoic acid, as indicated by similarity scores derived from structural alignment algorithms :

Table 1: Structurally Similar Compounds

Compound Name CAS Number Similarity Score Key Substituent Differences
2-Amino-4,6-dimethoxybenzoic acid 21577-57-1 0.93 Methoxy at positions 4 and 6 (no ethyl)
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid 155666-33-4 0.90 Benzyloxy at position 4, methoxy at 5
4-Amino-3-methoxybenzoic acid Not provided N/A Amino at position 4, methoxy at 3

Functional Group Analysis

  • Ethyl vs. Methoxy Groups: The ethyl group at position 6 in the target compound increases lipophilicity compared to analogs like 2-Amino-4,6-dimethoxybenzoic acid, which has two methoxy groups. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility .
  • Positional Isomerism: 4-Amino-3-methoxybenzoic acid (GEO Organics) demonstrates how amino group placement affects properties. The 4-amino substituent may alter hydrogen-bonding capacity and acidity compared to the 2-amino isomer .

Physicochemical Properties (Inferred)

  • Melting Points: While direct data for the target compound is unavailable, analogs like 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () exhibit melting points of 217.5–220°C, suggesting that crystallinity in substituted benzoic acids is influenced by aromatic stacking and hydrogen bonding. The ethyl group in the target compound may lower its melting point relative to methoxy-rich analogs due to reduced symmetry .
  • Solubility : The ethyl group likely decreases water solubility compared to methoxy-dominated analogs, aligning with trends observed in lipophilicity calculations for similar derivatives .

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